molecular formula C17H16N4O3S B2782096 methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 557064-04-7

methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2782096
CAS No.: 557064-04-7
M. Wt: 356.4
InChI Key: MOKBPDNXLGEMKL-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 3. The 4-position is occupied by a 4-methoxyphenyl group, the 5-position by a pyridin-3-yl moiety, and the 3-position by a sulfanylacetate ester group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Triazole derivatives are known for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects . The methoxy group enhances solubility, while the pyridine ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-14-7-5-13(6-8-14)21-16(12-4-3-9-18-10-12)19-20-17(21)25-11-15(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKBPDNXLGEMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and pyridyl groups. The final step involves the esterification of the compound to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl and pyridyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, we compare it with structurally analogous triazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Substituents (Position 4) Substituents (Position 5) Sulfanyl Group Modifications Key Differences
This compound (Target) 4-Methoxyphenyl Pyridin-3-yl Methyl ester-linked sulfanylacetate Reference compound; balanced lipophilicity and solubility
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Chlorophenyl Pyridin-4-yl N-(3-methoxyphenyl)acetamide Chlorine substituent increases lipophilicity; pyridin-4-yl alters π-stacking
Methyl 4-[({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4-Ethyl Pyridin-4-yl Methyl benzoate-linked sulfanylacetamide Ethyl group enhances metabolic stability; benzoate ester modifies bioavailability
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-Amino Pyridin-4-yl 3-Chlorobenzylsulfanyl Amino group introduces hydrogen bonding; chlorobenzyl increases steric bulk
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl Pyridin-2-yl N-(chloro-methoxy-methylphenyl)acetamide Pyridin-2-yl alters binding orientation; chloro-methoxy group adds polarity

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity

  • The 4-methoxyphenyl group in the target compound improves solubility compared to the 4-chlorophenyl analog in , which is more lipophilic and may enhance membrane permeability .
  • Pyridin-3-yl (target) vs. pyridin-4-yl (): The positional isomerism of the pyridine ring influences electronic distribution. Pyridin-3-yl may favor interactions with certain enzymatic pockets due to its dipole orientation, whereas pyridin-4-yl is more common in kinase inhibitors .

Sulfanyl Group Modifications

  • The methyl ester in the target compound offers hydrolytic stability compared to the N-(3-methoxyphenyl)acetamide in , which may undergo enzymatic cleavage .
  • Ethyl substituents () enhance metabolic stability but reduce aqueous solubility relative to methoxy groups .

Chlorine substituents () are associated with increased toxicity profiles, limiting their therapeutic indices compared to methoxy derivatives .

Biological Activity

Methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that incorporates a triazole ring, sulfanyl group, and various aromatic systems. The biological activity of this compound stems from the unique structural features that allow it to interact with various biological targets. This article reviews the pharmacological profiles, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound can be structurally represented as follows:

Component Structure
Triazole RingTriazole
Sulfanyl Group-S-
Methoxyphenyl Group-OCH₃

Antimicrobial Activity

  • Antibacterial Properties :
    The 1,2,4-triazole derivatives have shown significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. In studies, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like vancomycin and ciprofloxacin .
  • Antifungal Activity :
    The triazole moiety is known for its antifungal properties. Research indicates that compounds with similar structures can inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes .

Anticancer Activity

Studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to induce apoptosis in cancer cells has been documented. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit tumor growth in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition :
    The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to bacterial and fungal survival.
  • Receptor Binding :
    It can bind to various receptors affecting cellular signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Case Study 1 : A study evaluated the antibacterial efficacy of a series of triazole derivatives against drug-resistant bacterial strains. The results indicated that compounds with methoxy substituents exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2 : Another research focused on the anticancer properties of triazole-based compounds. In vitro assays demonstrated that these compounds could significantly reduce cell viability in several cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

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